Dpnb-abt594
Description
Contextualization of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Research and its Neurobiological Significance
Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels that are broadly distributed throughout the mammalian brain. nih.gov They play a key role in neuronal communication by converting the binding of the neurotransmitter acetylcholine into an electrical signal, which depolarizes the cell membrane. scholarpedia.org This process modulates the flow of cations across cell membranes, thereby regulating neuronal excitability and the release of various neurotransmitters. nih.gov As a result, nAChRs influence a wide range of physiological and behavioral processes, including motor function, attention, learning, memory, and synaptic plasticity. nih.govresearchgate.net
The diverse functions of nAChRs underscore their importance in both normal brain function and the pathophysiology of various neurological and psychiatric disorders. nih.gov Abnormalities in nAChR expression or function have been implicated in conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, schizophrenia, depression, and anxiety. nih.gov The two major subtypes of nAChRs in the mammalian brain are α4β2 and α7. researchgate.net The α4β2 subtype, in particular, is a key player in mediating nicotine (B1678760) addiction. scholarpedia.org Given their widespread involvement in critical brain functions and diseases, nAChRs are significant targets for therapeutic drug development. barrowneuro.org
Rationale for the Development of Photoactivatable Probes in Modern Neuropharmacology
Modern neuropharmacology seeks to understand complex neural circuits and the roles of specific receptors with high spatial and temporal precision. Traditional pharmacological methods often lack this precision, leading to widespread effects that can obscure the specific functions of the targeted receptors. nih.gov Photoactivatable pharmacological agents, also known as caged compounds, have emerged as powerful tools to overcome these limitations. nih.gov
These probes consist of a biologically active molecule, such as a receptor agonist or antagonist, that is rendered inert by a light-sensitive "caging" group. acs.org The active molecule is released upon illumination with a specific wavelength of light. acs.orgbiorxiv.org This "uncaging" process can be precisely controlled in both space and time, allowing researchers to activate receptors in specific neurons or even subcellular compartments with millisecond precision. nih.govacs.org This level of control is invaluable for dissecting the roles of receptors in complex neural processes and mapping their distribution within neural circuits. biorxiv.org The development of photoactivatable probes for various neurotransmitter receptors, including nAChRs, has therefore become a key area of research in neuropharmacology. nih.gov
Historical Overview of Caged Compounds and their Evolution as Research Tools
The concept of "caged compounds" was first introduced in the late 1970s, defining a new class of optical probes where a photochemical protecting group blocks the function of a signaling molecule. acs.orguni-hamburg.de This innovation marked a shift from passive observation in cell physiology to active, rational control. acs.org One of the earliest and most widely used caging groups is the 2-nitrobenzyl group, which was first applied to a biological problem in 1978 with the creation of caged ATP. wiley-vch.de
Initially, research focused on caging small molecules like neurotransmitters and second messengers. Over time, the technology has evolved significantly, with chemists and physiologists collaborating to develop more sophisticated probes. acs.org This has led to the creation of caged compounds with improved properties, such as red-shifted activation wavelengths to reduce phototoxicity and allow for deeper tissue penetration. nih.govbiorxiv.org The evolution of these tools has also seen the development of two-photon uncaging techniques, which offer even greater spatial resolution. rndsystems.comtocris.com The continuous development of new and improved caged compounds has expanded their application to a wide range of biological questions, from studying single-cell signaling to mapping complex neural circuits. acs.orgbiorxiv.org
Overview of Dpnb-abt594 as a Nitrobenzyl-Caged α4β2 nAChR Activator and its Research Utility
This compound is a specialized research tool designed for the study of nicotinic acetylcholine receptors. It is a nitrobenzyl-caged version of ABT-594, a potent and selective agonist for the α4β2 subtype of nAChRs. rndsystems.comtocris.comtargetmol.com The "caging" renders the ABT-594 molecule inactive until it is exposed to light, at which point it is released and can activate its target receptors. rndsystems.comtocris.com
The key utility of this compound lies in its ability to selectively activate α4β2 nAChRs with high spatiotemporal precision. targetmol.commedchemexpress.com This makes it an ideal tool for mapping the distribution of these receptors on neurons and for studying their role in specific neural circuits. medchemexpress.comdcchemicals.com For instance, it has been used to investigate nAChR-mediated calcium signaling in the medial habenula, a brain region involved in nicotine addiction. medchemexpress.comdcchemicals.com this compound is suitable for both one- and two-photon photolysis, allowing for flexible experimental designs. rndsystems.comtocris.com One-photon uncaging is typically achieved with light at 410 nm, while two-photon uncaging uses a pulsed laser at around 710 nm. rndsystems.comtocris.com
Academic Research Focus and Strategic Objectives for this compound Investigations
The primary academic research focus for this compound is to elucidate the precise roles of α4β2 nicotinic acetylcholine receptors in neural function and dysfunction. The strategic objectives for investigations using this compound include:
Mapping Receptor Distribution: A key objective is to map the precise location of functional α4β2 nAChRs on the soma and dendrites of specific neuronal populations. medchemexpress.comdcchemicals.com This provides a detailed anatomical and functional understanding of cholinergic signaling in defined brain regions.
Investigating Synaptic and Extrasynaptic Signaling: this compound allows researchers to probe the dynamics of nAChR-mediated signaling, including inward currents and calcium transients, at both synaptic and extrasynaptic sites. rndsystems.comtocris.com
Probing Disease Mechanisms: Given the implication of α4β2 nAChRs in various neurological and psychiatric disorders, this compound can be used to study how receptor function is altered in disease models and to explore the potential of targeting these receptors for therapeutic intervention. nih.govpasteur.fr
Research Findings and Compound Properties
Detailed research has characterized the properties and actions of this compound, providing a solid foundation for its use in neuropharmacological studies.
Photolysis and Activation: this compound can be effectively photolyzed using either one- or two-photon excitation. rndsystems.comtocris.com One-photon uncaging with light at 410 nm for 1.5-3 ms (B15284909) evokes large inward currents and calcium transients in medial habenular neurons. rndsystems.comtocris.com Two-photon uncaging, which allows for more precise spatial targeting, is achieved with a pulsed laser at approximately 710 nm for about 2 ms and induces rapid nAChR-mediated currents. rndsystems.comtocris.com The compound exhibits a high quantum yield of photolysis of 0.20. rndsystems.comtocris.comresearchgate.net
Receptor Selectivity: this compound is derived from ABT-594, which is a potent and selective agonist for the α4β2 subunit-containing nAChRs. medchemexpress.comcaymanchem.com It shows good selectivity for α4β2 nAChRs over the α7 subtype. medchemexpress.comdcchemicals.com
Experimental Applications: In laboratory settings, this compound (at a concentration of 20 μM) has been shown to elicit significant inward currents and calcium transients in response to laser uncaging at the soma of neurons. medchemexpress.commedchemexpress.com These responses increase linearly with the energy dosage of the laser, as expected for one-photon excitation. medchemexpress.com The primary application has been in mouse brain slices to map the distribution of nAChRs on neurons of the medial habenula (MHb) and to deepen the understanding of nAChR-mediated Ca2+ signaling in this region. medchemexpress.comdcchemicals.com
Compound Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 672.16 | rndsystems.com, tocris.com |
| Formula | C₃₁H₄₆ClN₃O₁₁ | rndsystems.com, tocris.com |
| Purity | ≥98% | rndsystems.com, tocris.com |
| Solubility | Soluble to 100 mM in DMSO and ethanol | rndsystems.com |
| Storage | -20°C | rndsystems.com, tocris.com |
| Quantum Yield of Photolysis | 0.20 | rndsystems.com, tocris.com, researchgate.net |
Table 2: Photolysis Parameters for this compound
| Excitation Method | Wavelength | Illumination Time | Induced Effect | Source |
|---|---|---|---|---|
| One-Photon Uncaging | 410 nm | 1.5-3 ms | Large inward currents and Ca²⁺ transients | rndsystems.com, tocris.com |
| Two-Photon Uncaging | ~710 nm | ~2 ms | Fast nAChR-mediated currents | rndsystems.com, tocris.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| ABT-594 |
| Acetylcholine |
| Nicotine |
| ATP (Adenosine triphosphate) |
| Ifenprodil (B1662929) |
| Iperoxo |
| Azo-PTA |
| Azo-Ph-carbachol |
Structure
2D Structure
Properties
Molecular Formula |
C31H46ClN3O11 |
|---|---|
Molecular Weight |
672.2 g/mol |
IUPAC Name |
5-[[(2R)-1-[1-[4,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-nitrophenyl]ethyl]azetidin-2-yl]methoxy]-2-chloropyridine |
InChI |
InChI=1S/C31H46ClN3O11/c1-24(34-7-6-25(34)23-46-26-4-5-31(32)33-22-26)27-20-29(44-18-16-42-14-12-40-10-8-38-2)30(21-28(27)35(36)37)45-19-17-43-15-13-41-11-9-39-3/h4-5,20-22,24-25H,6-19,23H2,1-3H3/t24?,25-/m1/s1 |
InChI Key |
SJPLSQONRZLFRL-WUBHUQEYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPNBABT594; DPNB ABT594; DPNB-ABT594 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Photochemical Characterization of Dpnb Abt594
Design Principles and Synthetic Pathways for Dpnb-abt594 and Related Caged Nicotine (B1678760) Agonists
The design of DPNB-ABT-594 centers on attaching a photolabile "caging" group, 4,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2-nitrophenyl (DPNB), to the nAChR agonist ABT-594. tocris.comnih.gov This modification temporarily masks the agonist's activity, which can be restored upon photolysis. vascularimaging.co.uktocris.com The DPNB group is a water-soluble derivative of the DMNB (4,5-dimethoxy-2-nitrobenzyl) chromophore, enhancing its utility in biological buffers. nih.gov
The synthesis of DPNB-ABT-594 involves covalently linking the DPNB photolabile group to the secondary amine on the azetidine (B1206935) ring of ABT-594. tocris.comnih.gov A synthetic scheme has been described that involves the reaction of ABT-594 with the appropriate DPNB precursor. nih.gov The full chemical name for the resulting compound is 5-(((2R)-1-(1-(4,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2-nitrophenyl)ethyl)azetidin-2-yl)methoxy)-2-chloropyridine. tocris.com This caging strategy effectively blocks the interaction of the ABT-594 pharmacophore with its target nAChR until the DPNB group is cleaved by light. medchemexpress.comnih.gov
The use of nitrobenzyl-derived caging groups is a well-established strategy in photopharmacology, applied to a wide range of molecules including amines, phenols, and carboxylic acids. uni-regensburg.de The DPNB group in DPNB-ABT-594 is a specialized version of this class. nih.gov For comparison, other nAChR ligands have been caged using different approaches. For instance, α-carboxy-2-nitrobenzyl (CNB) has been used to cage carbamoylcholine, another nicotinic agonist. pnas.org
A more distinct approach is the "radical caging strategy," which has been used to create a photoactivatable nicotine (PA-Nic) by forming a stable quaternary ammonium (B1175870) linkage. researchgate.net This method offers an alternative for caging tertiary amines that may not be amenable to traditional nitrobenzyl chemistry. researchgate.net While the DPNB strategy for ABT-594 relies on the established photochemistry of nitrobenzyl groups, these alternative methods highlight the diverse chemical approaches available for controlling the activity of nAChR ligands. nih.govuni-regensburg.deresearchgate.net
The synthesis of DPNB-ABT-594 has proven to be sufficiently robust and scalable to support its use in research applications. This is evidenced by its commercial availability from multiple chemical suppliers for laboratory use. tocris.commedchemexpress.comfishersci.ptglpbio.comglpbio.com The synthetic pathway appears to utilize standard organic chemistry techniques that can be adapted for producing research-scale quantities of the compound. While specific industrial-scale synthesis challenges are not publicly detailed, its availability indicates that the synthesis is practical for the demands of the research market.
Comparison of this compound Synthetic Routes with Alternative Caging Approaches for nAChR Ligands
Photophysical and Photochemical Properties Critical for this compound Uncaging
The efficacy of a caged compound is fundamentally dependent on its photophysical and photochemical properties. For DPNB-ABT-594, these characteristics determine the efficiency and conditions required for the light-induced release of the active ABT-594 molecule. tocris.comnih.gov
The quantum yield of photolysis (Φ) is a measure of the efficiency of a photochemical reaction. DPNB-ABT-594 possesses a high quantum yield of 0.20. tocris.comnih.govtargetmol.com This value was determined through comparative photolysis. nih.gov A solution containing equal concentrations of DPNB-ABT-594 and DM-nitrophen (a compound with a previously established quantum yield of 0.18) was irradiated with a 365 nm LED. nih.gov Since both compounds have nearly identical absorption spectra in this region, their relative rates of photolysis, as measured by HPLC, allowed for the calculation of DPNB-ABT-594's quantum yield. nih.gov This high quantum yield signifies that the compound is very effective in its use of incident light for uncaging, making it more efficient than other caged nicotines, such as one with a reported quantum yield of 0.009. nih.gov
The absorption spectrum of DPNB-ABT-594 is critical for determining the optimal wavelength for photolysis. The DPNB chromophore is a derivative of 2-nitrobenzyl, a class of compounds known to absorb light in the UV to near-visible range. uni-regensburg.de Effective uncaging of DPNB-ABT-594 is achieved using either one-photon or two-photon excitation. tocris.commedchemexpress.com One-photon uncaging is typically performed with light in the near-UV spectrum, with studies demonstrating successful photolysis using light sources at 365 nm, 405 nm, and 410 nm. tocris.comnih.govnih.govinvivochem.com For two-photon excitation, which offers greater spatial resolution, illumination with a pulsed laser at approximately 710 nm is effective. tocris.comglpbio.com The time course of photolysis can be monitored by HPLC by observing the disappearance of the DPNB-ABT-594 peak and the appearance of the peak corresponding to the released ABT-594. nih.gov
Interactive Data Tables
Table 1: Photochemical Properties of DPNB-ABT-594
| Property | Value | Source(s) |
|---|---|---|
| Quantum Yield of Photolysis (Φ) | 0.20 | researchgate.net, nih.gov, tocris.com, targetmol.com, nih.gov |
| One-Photon Excitation Wavelength | ~365-410 nm | nih.gov, tocris.com, medchemexpress.com, nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Other Name |
|---|---|
| 5-(((2R)-1-(1-(4,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2-nitrophenyl)ethyl)azetidin-2-yl)methoxy)-2-chloropyridine | DPNB-ABT-594 |
| (R)‐5‐(2‐azetidinylmethoxy)‐2‐chloropyridine | ABT-594 |
| 4,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2-nitrophenyl | DPNB |
| 4,5-dimethoxy-2-nitrobenzyl | DMNB |
| N-[2-α-carboxy]-2-nitrobenzyl-carbamoylcholine | αCNB-caged carbamoylcholine |
| Ifenprodil (B1662929) | |
| DPNB-ifenprodil | DPNB-ifen |
| DM-nitrophen | |
| Photoactivatable Nicotine | PA-Nic |
Kinetics of Photolysis and Release of the Active Ligand from this compound upon Illumination
The defining characteristic of this compound is its nature as a "caged" compound, designed to release the active ligand, ABT-594, upon light stimulation. targetmol.comrndsystems.com This process, known as photolysis or uncaging, is highly efficient and can be triggered by either one-photon or two-photon excitation, allowing for precise spatiotemporal control in experimental settings. fishersci.ptnih.gov
The efficiency of this photorelease is quantified by its quantum yield, which for this compound is 0.20. nih.govtargetmol.com This value was determined experimentally by comparing the photolysis rate of this compound with that of DM-nitrophen, a compound with a known quantum yield of 0.18. nih.gov When a solution containing equal concentrations of both compounds was irradiated with a 365 nm LED, this compound was observed to photolyse at a slightly faster rate, corresponding to the higher quantum yield. nih.gov The similar chromophores of the two compounds allow for this direct comparison. researchgate.net
Effective photolysis is achieved under specific illumination conditions. For one-photon uncaging, illumination with light at a wavelength of 410 nm for a duration of 1.5 to 3 milliseconds is required. targetmol.comrndsystems.comfishersci.pt This stimulation has been shown to evoke significant inward currents and calcium ion (Ca²⁺) transients in neurons. invivochem.commedchemexpress.com Two-photon uncaging offers enhanced spatial resolution and is accomplished by using a pulsed laser at a wavelength of 710 nm for approximately 2 milliseconds. targetmol.comrndsystems.comfishersci.pt
Interactive Table: Photolysis Parameters for this compound
| Parameter | One-Photon Excitation | Two-Photon Excitation |
|---|---|---|
| Wavelength | 410 nm targetmol.comrndsystems.comfishersci.pt | 710 nm targetmol.comrndsystems.comfishersci.pt |
| Illumination Time | 1.5 - 3.0 ms (B15284909) targetmol.comrndsystems.comfishersci.pt | ~2 ms targetmol.comrndsystems.comfishersci.pt |
| Quantum Yield (Φ) | \multicolumn{2}{c|}{0.20 nih.govtargetmol.comresearchgate.net} |
Physicochemical Aspects Governing this compound Stability and Handling in Experimental Settings
The utility of this compound in research is dependent on its physicochemical properties, which dictate its stability, solubility, and appropriate handling procedures. The compound has a molecular weight of 672.16 g/mol and a chemical formula of C₃₁H₄₆ClN₃O₁₁. rndsystems.comfishersci.pt It is typically supplied as a solid with a purity of ≥98%. rndsystems.com
Regarding its solubility, this compound dissolves readily in dimethyl sulfoxide (B87167) (DMSO) and ethanol, with solubility reported up to 100 mM in both solvents. rndsystems.com For experimental use, stock solutions are commonly prepared in DMSO. glpbio.com If solubility issues arise, dimethylformamide (DMF) or water may be considered as alternative solvents. invivochem.com To enhance solubility, it is sometimes recommended to heat the solution to 37°C and use an ultrasonic bath. glpbio.com
Proper storage is critical to maintain the compound's integrity. The recommended long-term storage temperature for the solid powder is -20°C. rndsystems.cominvivochem.com When prepared as a stock solution, it is advised to store it in aliquots to prevent degradation from repeated freeze-thaw cycles. glpbio.com For stock solutions stored at -20°C, the recommended use period is within one month, while storage at -80°C extends this period to six months. glpbio.com Despite these storage requirements, the compound is noted to be stable at ambient temperatures for several days, which facilitates ordinary shipping and handling. invivochem.com
Interactive Table: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₁H₄₆ClN₃O₁₁ rndsystems.comfishersci.pt |
| Molecular Weight | 672.16 g/mol rndsystems.comfishersci.pt |
| Purity | ≥98% rndsystems.comfishersci.pt |
| Appearance | Typically a solid at room temperature. invivochem.com |
| Solubility | Soluble in DMSO (up to 100 mM), Ethanol (up to 100 mM). rndsystems.com |
| Storage (Solid) | -20°C for up to 3 years. rndsystems.cominvivochem.com |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months. glpbio.com |
Molecular and Cellular Pharmacological Characterization of Dpnb Abt594
Selective Activation Profile of Nicotinic Acetylcholine (B1216132) Receptor Subtypes by Dpnb-abt594
The parent compound, ABT-594, is recognized for its selective agonist activity at specific nAChR subtypes. nih.govtocris.comrndsystems.com This selectivity is a crucial feature that is conferred to this compound upon photoactivation.
Receptor Binding Affinity and Selectivity Studies for this compound towards α4β2 nAChRs vs. α7 nAChRs
This compound, upon uncaging to release ABT-594, demonstrates a pronounced selectivity for the α4β2 subtype of nAChRs over the α7 subtype. medchemexpress.cominvivochem.comtargetmol.comdcchemicals.comnih.gov The parent compound, ABT-594, exhibits high-affinity binding to human α4β2 nAChRs. portico.org Specifically, it has a Ki value of 0.055 nM for recombinant human α4β2 nAChRs and 0.037 nM for the rat α4β2 nAChR. portico.org In stark contrast, its affinity for the α7 subtype is significantly lower, with a Ki value of 12,800 nM. portico.org This represents a substantial selectivity for the α4β2 receptor. Similarly, ABT-594 shows low affinity for the α1β1γδ subtype found at neuromuscular junctions, with a Ki of 10,000 nM. portico.org
Table 1: Binding Affinity (Ki) of ABT-594 for nAChR Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| Human α4β2 | 0.055 |
| Rat α4β2 | 0.037 |
| α7 | 12,800 |
Functional Characterization of this compound-Mediated nAChR Activation in Heterologous Expression Systems
In functional assays, the selectivity of ABT-594 is further evident. For instance, in Xenopus oocytes expressing human α7 homomeric nAChRs, ABT-594 is less potent at evoking currents compared to other nicotinic agonists. portico.org The uncaged this compound is expected to mirror this functional selectivity. The parent compound, ABT-594, is a potent full agonist for α4β2 nAChRs. nih.gov It has an EC50 of 140 nM for human α4β2 nAChRs in vitro. tocris.comrndsystems.com Furthermore, ABT-594 displays over 900-fold selectivity for α4β2 nAChRs when compared to a range of other neurotransmitter receptors. tocris.comrndsystems.com
Dose-Response Relationships for this compound Uncaging in Cellular Assays
The response to this compound uncaging is dependent on the energy dosage of the light stimulus. medchemexpress.cominvivochem.comnih.gov In studies using neurons from the medial habenula (MHb), application of 20 μM this compound followed by laser uncaging at 410 nm resulted in inward currents and calcium transients that increased linearly with the duration of the light pulse (from 0.5 to 3 ms (B15284909) at 1 mW). medchemexpress.cominvivochem.comnih.gov This linear relationship is characteristic of a one-photon excitation process. medchemexpress.cominvivochem.comnih.gov The photolysis of this compound occurs with a high quantum yield of 0.20. rndsystems.comnih.gov Effective uncaging can be achieved through either one-photon excitation, typically requiring illumination at 410 nm for 1.5-3 ms, or two-photon excitation using a pulsed laser at 710 nm for approximately 2 ms. rndsystems.comtargetmol.com
Elucidation of Intracellular Signaling Pathways Modulated by this compound Uncaging
Activation of nAChRs by uncaged this compound initiates a cascade of intracellular events, most notably a significant influx of calcium, which in turn triggers downstream signaling pathways.
Analysis of nAChR-Mediated Ca2+ Signaling Dynamics Induced by this compound in Neurons
One-photon uncaging of this compound has been shown to evoke substantial Ca2+ transients in the soma and dendrites of medial habenular neurons in mouse brain slices. medchemexpress.comrndsystems.cominvivochem.comtargetmol.comnih.gov This technique has been instrumental in mapping the distribution of functional nAChRs on these neurons. medchemexpress.cominvivochem.comtargetmol.comdcchemicals.com The activation of nAChRs can lead to an increase in cytoplasmic calcium through several mechanisms: direct influx through the nAChR channel itself, indirect influx via voltage-dependent calcium channels (VDCCs) that are opened by the nAChR-mediated membrane depolarization, and calcium-induced calcium release (CICR) from internal stores like the endoplasmic reticulum. nih.gov The α7 nAChR subtype is known for its high calcium permeability, but the significant calcium signals elicited by the α4β2-selective ABT-594 highlight the importance of this subtype in neuronal calcium signaling as well. nih.gov Unexpectedly, uncaging of this compound also revealed the presence of highly Ca2+-permeable nAChRs on the axons of MHb neurons. nih.gov
Downstream Molecular and Electrophysiological Events Triggered by this compound-Activated nAChRs
The immediate electrophysiological consequence of this compound uncaging is the generation of large inward currents in neurons. medchemexpress.comrndsystems.cominvivochem.comtargetmol.comnih.gov These currents are a direct result of the influx of cations through the activated nAChR channels. Both one-photon and two-photon uncaging of this compound have been demonstrated to induce fast nAChR-mediated currents. rndsystems.comtargetmol.com These currents and the associated Ca2+ transients can be blocked by nAChR antagonists such as DHβE and mecamylamine, confirming their mediation by nAChRs. nih.gov The calcium influx triggered by nAChR activation can lead to a variety of downstream effects, from rapid events like neurotransmitter release to longer-term changes involving gene expression. nih.gov
Table 2: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| ABT-594 |
| Nicotine (B1678760) |
| DM-nitrophen |
| Alexa 594 |
| fluo-4FF |
| DHβE |
| Mecamylamine |
| Ifenprodil (B1662929) |
| Glutamate |
| Glycine |
| Epibatidine |
| Choline |
| SSR-180711 |
| Tropisetron |
| TC-2696 |
Investigation of Ion Flux and Membrane Potential Changes Elicited by this compound
The compound this compound is a nitrobenzyl-caged derivative of the potent nicotinic acetylcholine receptor (nAChR) agonist, ABT-594. tocris.commedchemexpress.com In its caged form, the compound is biologically inactive. However, upon photolysis with light, it rapidly releases the active ABT-594 molecule, allowing for precise spatiotemporal control of nAChR activation. researchgate.net This property has been leveraged to study the direct effects of nAChR activation on ion flux and membrane potential in neurons, particularly in the medial habenula (MHb), a region with high expression of nAChRs. medchemexpress.comnih.govbiocat.com
Studies using patch-clamp electrophysiology on neurons in mouse brain slices have demonstrated that the local uncaging of this compound elicits significant changes in cellular electrophysiology. nih.gov Application of this compound at a concentration of 20 μM, followed by brief flashes of light (e.g., 410 nm for 0.5-3 ms), results in large inward currents in the patched neurons. medchemexpress.comnih.gov These inward currents are indicative of the opening of cation-permeable nAChR channels, leading to a rapid influx of positive ions that alters the neuronal membrane potential.
Concurrent with these electrical changes, researchers have observed substantial calcium (Ca²⁺) transients. tocris.commedchemexpress.comnih.gov Using calcium indicators, studies have shown that the photorelease of ABT-594 from this compound triggers a localized increase in intracellular Ca²⁺ concentration at the soma and dendrites of MHb neurons. medchemexpress.comnih.govrndsystems.com This demonstrates that the activated nAChRs are highly permeable to Ca²⁺. The magnitude of both the inward current and the Ca²⁺ transients was found to increase linearly with the dosage of light energy, which is a characteristic feature of one-photon excitation. medchemexpress.comnih.gov Two-photon uncaging has also been shown to induce fast nAChR-mediated currents. tocris.comrndsystems.com These findings underscore the utility of this compound as a tool to map the functional distribution of Ca²⁺-permeable nAChRs on different subcellular compartments, including not only dendrites and cell bodies but also axons. nih.gov
| Parameter | Experimental Details | Observed Effect | Reference(s) |
| Methodology | Patch-clamp electrophysiology and calcium imaging in acute mouse brain slices (MHb neurons). | - | nih.gov |
| Compound | 20 μM this compound. | Inactive prior to photolysis. | medchemexpress.comnih.gov |
| Activation | One-photon uncaging (410 nm light, 0.5-3 ms) or two-photon uncaging (~710 nm light). | Release of active ABT-594 agonist. | tocris.commedchemexpress.comnih.govrndsystems.com |
| Ion Flux | Cation influx through nAChRs. | Large inward currents. | tocris.commedchemexpress.comnih.govrndsystems.com |
| Ca²⁺ Signaling | Influx of calcium through Ca²⁺-permeable nAChRs. | Large, local Ca²⁺ transients at the soma, dendrites, and axons. | tocris.commedchemexpress.comnih.gov |
| Membrane Potential | Depolarization due to inward cation current. | Not explicitly quantified but implied by large inward currents. | nih.gov |
Comparative Pharmacological Profiling of this compound with Uncaged ABT594 and Other Nicotine Agonists
The pharmacological profile of this compound is intrinsically linked to its nature as a caged compound, designed to be inert until photolysis releases the active agonist, ABT-594. researchgate.net Before uncaging, this compound is biologically inactive. researchgate.net The active molecule, ABT-594, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). medchemexpress.comnih.govnih.gov It exhibits significantly lower affinity for the α7 nAChR subtype and the α1β1δγ neuromuscular nAChR. nih.govnih.gov This selectivity is a key feature of its pharmacological profile.
Upon photolysis, which occurs with a high quantum yield of 0.20, this compound rapidly liberates ABT-594. tocris.comnih.govrndsystems.com The uncaged ABT-594 then acts as a potent agonist. In binding assays, ABT-594 shows a high affinity for the α4β2 receptor, with a Ki value of 37 pM at the rat brain receptor and 55 pM at the transfected human receptor. nih.gov In contrast, its affinity for the neuromuscular nAChR is substantially weaker, with a Ki value of 10,000 nM, resulting in a selectivity ratio of over 180,000-fold for the neuronal α4β2 subtype. nih.gov
When compared to other well-known nicotinic agonists, ABT-594's profile is distinct. For instance, (+/-)-epibatidine is another potent nAChR agonist, but it is considerably less selective. nih.gov While (+/-)-epibatidine has a Ki of 70 pM for the α4β2 receptor, its Ki for the neuromuscular receptor is only 2.7 nM, yielding a selectivity of just 38-fold. nih.gov In functional assays measuring rubidium ion efflux, ABT-594 is 8- to 64-fold less potent than (+/-)-epibatidine and also displays lower intrinsic activity. nih.gov
Compared to nicotine, ABT-594 demonstrates potent activity. Studies comparing the toxic and antinociceptive effects revealed that ABT-594's actions are mediated via neuronal nicotinic receptors, as they are abolished by the nAChR antagonist mecamylamine. nih.gov The S-enantiomer of ABT-594, known as A-98593, is reported to be 2- to 3-fold more potent and has about 50% greater intrinsic activity than ABT-594 in functional assays. nih.gov
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Functional Activity | Reference(s) |
| This compound | nAChRs | Inactive in caged form. | Becomes active upon uncaging. | researchgate.net |
| ABT-594 (uncaged) | α4β2 nAChR | 37 pM (rat), 55 pM (human). | Potent agonist. | nih.gov |
| α1β1δγ nAChR | 10,000 nM. | Weak activity. | nih.gov | |
| α7 nAChR | Weakly potent. | EC50 = 56,000 nM. | nih.govnih.gov | |
| (+/-)-Epibatidine | α4β2 nAChR | 70 pM. | Potent agonist, 8-64x more potent than ABT-594 in functional assays. | nih.gov |
| α1β1δγ nAChR | 2.7 nM. | Potent agonist. | nih.gov | |
| Nicotine | Neuronal nAChRs | - | Potent agonist. | nih.gov |
| A-98593 (S-enantiomer of ABT-594) | nAChRs | - | 2-3x more potent than ABT-594 with ~50% greater intrinsic activity. | nih.gov |
Application of Dpnb Abt594 in Neurobiological Systems and in Vitro/ex Vivo Models
Advanced Strategies for Spatiotemporal Mapping of nAChRs Using Dpnb-abt594
The ability to photorelease an agonist at specific locations and times has revolutionized the mapping of receptor distributions. This compound, with its high quantum yield of 0.20, is efficiently photolyzed by both one- and two-photon excitation, providing researchers with a versatile tool for high-resolution studies. nih.govnih.gov
High-Resolution Subcellular Mapping of nAChR Distribution on Medial Habenula (MHb) Neurons
The medial habenula (MHb) is a brain region known for its dense expression of nAChRs, including the α3β4 and α4β2 subtypes. nih.gov The application of this compound has been instrumental in elucidating the precise subcellular localization of these receptors on MHb neurons. medchemexpress.comnih.govtargetmol.com Through local uncaging experiments in acute mouse brain slices, researchers have demonstrated the presence of functional, Ca2+-permeable nAChRs on the soma and dendrites of these neurons. nih.gov
One-photon uncaging of this compound has been shown to have a lateral resolution of 3–5 μm, allowing for targeted activation of receptors on specific dendritic segments. nih.gov Two-photon uncaging offers even greater spatial precision, enabling the mapping of nAChR function at the level of individual synaptic inputs. This high-resolution mapping has revealed that nAChRs are not uniformly distributed but are instead localized to specific subcellular domains, suggesting a role in compartmentalized signaling.
Investigations of nAChR Localization on Dendritic and Axonal Compartments via this compound Uncaging
A significant and unexpected finding from studies utilizing this compound was the discovery of functional nAChRs on the axons of MHb neurons. nih.govnih.gov Photorelease of ABT-594 from its caged form elicited nAChR-mediated Ca2+ signals along these axonal processes. This observation challenges the traditional view of nAChRs being confined primarily to somatodendritic compartments and opens up new avenues for understanding presynaptic modulation and axonal excitability.
Uncaging this compound on the dendrites of MHb neurons consistently evoked large inward currents and significant local Ca2+ transients, confirming the high density of functional nAChRs on these structures. nih.gov These findings underscore the critical role of dendritic nAChRs in integrating cholinergic inputs and shaping neuronal output.
Insights into nAChR-Mediated Ca2+ Signaling in Defined Neuronal Populations
Calcium (Ca2+) is a ubiquitous second messenger involved in a vast array of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. This compound has become an invaluable tool for dissecting the role of nAChR-mediated Ca2+ signaling in specific neuronal populations.
Utilization of this compound for Elucidating Ca2+ Dynamics in MHb Neurons and Other Brain Regions
In MHb neurons, the uncaging of this compound has been shown to induce substantial Ca2+ transients, highlighting the significant Ca2+ permeability of the nAChRs expressed in this region. nih.govinvivochem.com By combining this compound photolysis with two-photon Ca2+ imaging, researchers can visualize and quantify Ca2+ dynamics in real-time and with subcellular resolution. nih.gov This approach has provided direct evidence for the contribution of nAChRs to Ca2+ signaling in both the soma and dendrites of MHb neurons. medchemexpress.comnih.gov
The insights gained from the MHb can be extended to other brain regions where nAChRs are expressed, offering a powerful method to explore the diversity of nAChR-mediated Ca2+ signaling throughout the central nervous system.
Contributions of this compound Studies to Understanding Synaptic Transmission and Plasticity Mechanisms
While direct studies linking this compound to synaptic plasticity are emerging, the compound's ability to precisely control nAChR activation provides a foundation for such investigations. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is critically dependent on Ca2+ signaling. The finding that nAChR activation can lead to significant Ca2+ influx in specific subcellular compartments, including dendrites and axons, suggests a potential role for these receptors in modulating synaptic strength. nih.gov For instance, the activity-dependent recycling of nAChRs, a process linked to synaptic plasticity, is known to be influenced by Ca2+ and cAMP signaling pathways. frontiersin.org Future studies using this compound are poised to unravel the specific contributions of nAChR-mediated Ca2+ influx to both short-term and long-term synaptic plasticity.
Methodologies for Uncaging this compound in Acute Brain Slice Preparations and Cultured Neurons
The successful application of this compound relies on established methodologies for its delivery and uncaging in experimental preparations.
For experiments in acute brain slices, this compound is typically applied to the slice at a low concentration (e.g., 20 μM). nih.govinvivochem.com Neurons of interest are identified and patch-clamped, often with an internal solution containing a fluorescent dye for morphological visualization and a Ca2+ indicator to monitor changes in intracellular Ca2+ concentration. nih.gov
Uncaging is achieved using a focused laser beam. For one-photon excitation, brief flashes of light at around 410 nm (typically 0.5–3.0 ms) are used. nih.gov Two-photon uncaging is performed with a pulsed infrared laser tuned to approximately 710 nm. targetmol.com The precise positioning of the laser beam is crucial and is often guided by two-photon laser scanning microscopy or confocal microscopy, especially in the complex environment of a brain slice. nih.gov
Similar methodologies can be adapted for use in cultured neurons, providing a more controlled environment to study the effects of nAChR activation on individual cells and defined neural circuits.
| Parameter | One-Photon Uncaging | Two-Photon Uncaging |
| Wavelength | ~410 nm | ~710 nm |
| Pulse Duration | 0.5 - 3.0 ms (B15284909) | ~2 ms |
| Spatial Resolution | ~3-5 µm lateral | Higher than one-photon |
| Application | Eliciting currents and Ca2+ transients in soma and dendrites | Inducing fast nAChR-mediated currents with high spatial precision |
Optimization of One-Photon and Two-Photon Uncaging Parameters for this compound
Effective use of this compound relies on the precise application of light to trigger photolysis. The compound is suitable for both one-photon (1P) and two-photon (2P) excitation, each offering distinct advantages for experimental design. rndsystems.comnih.gov A key feature of this compound is its high quantum yield of photolysis, which is 0.20. rndsystems.comnih.govglpbio.comnih.gov This high efficiency means that a significant fraction of the absorbed photons leads to the release of the active agonist, allowing for the use of brief light pulses and low laser power, which minimizes potential photodamage to the tissue. nih.gov
For one-photon uncaging in mouse brain slices, this compound is typically applied at a concentration of 20 μM. medchemexpress.cominvivochem.comnih.gov Brief flashes of light at a wavelength of 410 nm are sufficient to evoke robust responses. medchemexpress.comrndsystems.cominvivochem.com Studies have shown that pulses as short as 0.5 to 3 milliseconds at a power of 1 mW can elicit large inward currents and calcium transients in neurons of the medial habenula (MHb). medchemexpress.cominvivochem.comnih.gov The response increases linearly with the light dosage, which is a characteristic of one-photon excitation. medchemexpress.cominvivochem.comnih.gov
Two-photon uncaging provides superior spatial resolution, confining the release of ABT-594 to a tight focal volume. This method requires a mode-locked Ti:sapphire laser, typically tuned to around 710-720 nm. rndsystems.comnih.gov Due to the lower two-photon absorption cross-section of the nitrobenzyl chromophore, a higher concentration of this compound (~400 μM) is applied locally. nih.gov Despite this, short pulses of approximately 2 milliseconds at 30 mW of power are effective at inducing fast nAChR-mediated currents. rndsystems.comnih.govglpbio.com
Table 1: Optimized Uncaging Parameters for this compound
| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
|---|---|---|
| Wavelength | 410 nm medchemexpress.comrndsystems.comglpbio.com | 710 - 720 nm rndsystems.comtargetmol.comnih.gov |
| Pulse Duration | 0.5 - 3.0 ms medchemexpress.comrndsystems.comglpbio.com | ~2 ms rndsystems.comtargetmol.comnih.govglpbio.com |
| Laser Power | 1 mW medchemexpress.comnih.gov | 30 mW nih.gov |
| Compound Conc. | 20 μM medchemexpress.cominvivochem.comnih.gov | ~400 μM nih.gov |
| Quantum Yield | 0.20 rndsystems.comnih.govglpbio.comnih.gov | 0.20 rndsystems.comnih.govglpbio.comnih.gov |
Integration of this compound Uncaging with Electrophysiological and Imaging Techniques
The precise control offered by this compound makes it highly compatible with standard neurophysiological recording techniques. Researchers have successfully combined its photostimulation with whole-cell patch-clamp electrophysiology to directly measure the functional consequences of nAChR activation. nih.gov By patch-clamping a neuron in a brain slice, uncaging this compound at the soma or dendrites evokes large, rapid inward currents that can be recorded and analyzed. rndsystems.cominvivochem.comnih.gov
Furthermore, this compound uncaging is frequently integrated with two-photon calcium imaging to visualize the downstream effects of receptor activation. nih.gov Neurons are often filled with a calcium indicator dye, such as fluo-4FF, and a morphological marker like Alexa 594. nih.gov When this compound is uncaged, the influx of calcium through highly permeable nAChRs is detected as a localized increase in the fluorescence of the indicator dye. medchemexpress.comnih.gov This combined approach allows for the simultaneous measurement of electrical currents and the resulting calcium transients, providing a comprehensive picture of nAChR-mediated signaling in specific cellular compartments like cell bodies and dendrites. nih.govnih.gov The entire experimental sequence of uncaging, imaging, and electrophysiology can be precisely synchronized using dedicated software control. nih.gov
Development of Novel Optical Probing Strategies and Research Tools Derived from this compound
The creation of this compound is itself a significant advancement in optical probing strategies for the cholinergic system. nih.gov It serves as a novel research tool that enables experiments previously considered infeasible. The primary strategic advantage offered by this compound is the ability to map the functional distribution of α4β2-containing nAChRs with subcellular resolution. medchemexpress.comtargetmol.cominvivochem.com
The application of this tool has led to new discoveries about cholinergic signaling. For instance, by using this compound in conjunction with calcium imaging in MHb neurons, researchers unexpectedly revealed the presence of highly calcium-permeable nAChRs on the axons of these neurons. nih.govnih.gov Photorelease of ABT-594 onto axonal segments produced distinct calcium signals, demonstrating that functional nAChRs are not restricted to somatodendritic domains. nih.govnih.gov This finding showcases how this compound can be used to uncover new forms of calcium signaling and revise our understanding of receptor localization and function within neuronal circuits. nih.gov This caged compound is therefore a prime example of how developing photopharmacological tools can directly enable the discovery of new biological phenomena. nih.govnih.gov
Structure Activity Relationships Sar and Design Principles for Dpnb Abt594 Analogs As Photochemical Tools
Impact of Caging Group Modifications on Photochemical and Pharmacological Properties of Dpnb-abt594 Analogs
The choice and modification of the caging group are critical for the performance of a caged compound. The caging group must effectively block the activity of the parent molecule before photolysis and undergo efficient photochemical cleavage upon illumination with light of a specific wavelength.
Exploration of Different Nitrobenzyl and Other Photolabile Caging Motifs
Nitrobenzyl-based caging groups are widely used due to their well-characterized photochemistry and relatively efficient uncaging upon UV or violet light irradiation nih.govutdallas.edutcichemicals.comthermofisher.com. This compound utilizes a modified nitrobenzyl group tocris.commedchemexpress.comrndsystems.cominvivochem.comcymitquimica.com. Variations within the nitrobenzyl scaffold, such as the addition of methoxy (B1213986) groups (e.g., in 4,5-dimethoxy-2-nitrobenzyl, DMNB), can shift the absorption maximum to longer wavelengths, improving efficiency with specific light sources thermofisher.com. The DPNB group in this compound is described as a novel, water-soluble version of the DMNB chromophore nih.gov.
Besides nitrobenzyl groups, other photolabile caging motifs exist, including coumarins and BODIPY derivatives, which can be tuned to respond to different wavelengths, including visible light fit.eduacs.orgresearchgate.netbiorxiv.org. The selection of the caging motif influences the uncaging wavelength, quantum yield, and potential for phototoxicity.
Influence of Linker Chemistry and Steric Hindrance on Uncaging Efficiency and Receptor Selectivity
The chemical linker connecting the caging group to the parent molecule (ABT-594 in this case) plays a crucial role in both the efficiency of uncaging and the extent to which the caged compound's activity is suppressed. The linker design can influence the steric hindrance around the site of caging, affecting the interaction of the caged compound with its target receptor.
In this compound, the caging group is attached to the secondary amine functionality of ABT-594 nih.gov. The nature of the bond and any intervening atoms in the linker can affect the rate of photochemical cleavage. Furthermore, the bulk and chemical properties of the linker and caging group can sterically hinder the caged molecule from binding to the nAChR, thus ensuring its biological inertness before photolysis nih.gov.
Steric hindrance introduced by the caging group and linker is a primary mechanism by which caged compounds achieve biological inertness nih.gov. For ABT-594, which acts on nAChRs, the caging group attached near the active site would be expected to prevent effective binding and activation of the receptor. Upon photolysis, the removal of this bulky group restores the native structure of ABT-594, allowing it to bind to and activate the receptor tocris.commedchemexpress.comrndsystems.cominvivochem.comcymitquimica.comnih.gov.
Computational Chemistry and Rational Design Approaches for this compound Derivatives
Computational methods are increasingly employed in the design and optimization of caged compounds. These approaches can provide insights into the interaction of caged molecules with their targets and predict their photochemical properties.
Molecular Modeling and Docking Simulations of Caged Compound-Receptor Interactions
Molecular modeling and docking simulations can be used to predict how a caged compound interacts with its receptor binding site. By comparing the predicted binding poses and energies of the caged compound and the uncaged parent drug, researchers can assess whether the caging group effectively prevents productive binding. For nAChRs, docking simulations can help understand how the bulky caging group on this compound obstructs its interaction with the α4β2 binding site mdpi.commdpi.com. These simulations can guide the design of caging strategies that maximize the difference in receptor affinity between the caged and uncaged forms.
Predictive Algorithms for Optimizing Photolysis Kinetics and Ligand Release Characteristics
Predictive algorithms and computational chemistry calculations can help optimize the photochemical properties of caged compounds. These methods can estimate parameters such as absorption spectra, quantum yields, and the rate of bond cleavage upon irradiation fit.eduresearchgate.net. By modeling the excited states and reaction pathways of different caging groups and linkers, researchers can design analogs with improved uncaging efficiency and faster release kinetics, which is crucial for studying rapid biological events nih.govutdallas.edu.
While specific predictive algorithms used for this compound are not detailed in the search results, the general principle involves using computational tools to evaluate how structural modifications to the nitrobenzyl core or the linker affect the efficiency and speed of the photochemical reaction that releases ABT-594.
Strategies for Enhancing Spatiotemporal Control and Reducing Background Activity of Caged Agonists
Achieving precise spatiotemporal control and minimizing background activity are key challenges in developing effective caged agonists.
Strategies for enhancing spatiotemporal control include using focused light sources (like lasers for one- or two-photon excitation) to restrict uncaging to a specific area and using brief light pulses to control the timing of release tocris.commedchemexpress.comrndsystems.cominvivochem.comfit.eduutdallas.edumdpi.com. This compound has been shown to be effectively photolyzed by both one-photon (410 nm) and two-photon (710 nm) excitation, allowing for localized uncaging in biological tissues tocris.commedchemexpress.comrndsystems.cominvivochem.com. Two-photon excitation offers improved spatial resolution and deeper tissue penetration tocris.com.
Reducing background activity, which is the unintended activity of the caged compound before irradiation, is crucial for accurate experimental results nih.govutdallas.edursc.org. Background activity can arise from slow hydrolysis of the caged compound or weak interactions with the target receptor. The design of the caging group and linker to maximize steric hindrance and minimize off-target interactions is essential nih.gov. For this compound, the DPNB group is designed to render the molecule biologically inert before photolysis tocris.commedchemexpress.comrndsystems.cominvivochem.comcymitquimica.comnih.gov. Studies with similar caged agonists emphasize the importance of the caged compound being inert at the concentrations used in experiments nih.govrsc.org.
Another strategy to reduce background activity and improve control is the development of caged compounds that are activated by longer wavelengths of light (e.g., visible or near-infrared), which cause less photodamage to biological samples compared to UV light fit.eduacs.orgresearchgate.netbiorxiv.org. While this compound is primarily uncaged by UV/violet light (410 nm for one-photon), its two-photon excitation wavelength (710 nm) falls within the near-infrared range, offering better tissue penetration and reduced scattering tocris.commedchemexpress.comrndsystems.cominvivochem.com.
The quantum yield of photolysis, which represents the efficiency of the uncaging reaction, is also a critical factor rndsystems.comnih.govfit.eduutdallas.eduthermofisher.comnih.govresearchgate.netglpbio.comresearchgate.net. A high quantum yield means that less light is needed to release a sufficient concentration of the active molecule, minimizing potential phototoxicity. This compound is reported to have a high quantum yield of 0.20 tocris.comrndsystems.comnih.govglpbio.comresearchgate.net.
Data Table: Photochemical Properties of this compound
| Property | Value | Notes | Source |
| Caging Group | Modified Nitrobenzyl (DPNB) | Water-soluble version of DMNB | tocris.comnih.gov |
| Parent Compound | ABT-594 | Selective α4β2 nAChR agonist | tocris.comwikipedia.orgtocris.com |
| One-Photon Uncaging Wavelength | 410 nm | Effective for eliciting responses | tocris.commedchemexpress.comrndsystems.cominvivochem.com |
| Two-Photon Uncaging Wavelength | 710 nm | Effective for inducing fast currents | tocris.commedchemexpress.comrndsystems.cominvivochem.com |
| Quantum Yield of Photolysis | 0.20 | High efficiency | tocris.comrndsystems.comnih.govglpbio.comresearchgate.net |
| Biological Inertness (Caged) | Yes | Minimal activity before photolysis | tocris.commedchemexpress.comrndsystems.cominvivochem.comcymitquimica.com |
| Biological Activity (Uncaged) | α4β2 nAChR agonist | Elicits inward currents and Ca²⁺ transients | tocris.commedchemexpress.comrndsystems.cominvivochem.com |
Emerging Research Frontiers and Future Directions for Dpnb Abt594 Studies
Expansion of Dpnb-abt594 Applications to Other Receptor Systems and Investigational Cell Types
The current application of this compound has been primarily focused on activating α4β2-containing nAChRs on neurons within the medial habenula (MHb). medchemexpress.combiocat.cominvivochem.com However, the underlying "caged compound" technology is highly adaptable, suggesting a significant frontier in applying this approach to a broader range of biological targets.
Future research will likely involve the development of new caged compounds based on the this compound model. The DPNB (4,5-dimethoxy-2-nitrobenzyl) caging group can be attached to other receptor ligands to grant optical control over their activity. This could include:
Other nAChR Subtypes: Creating caged versions of agonists or antagonists for other nAChR subtypes, such as the α7 subtype, would allow for a more comprehensive dissection of the nicotinic system's role in the brain. medchemexpress.cominvivochem.com
Different Neurotransmitter Systems: The principle is not limited to nAChRs. Developing caged versions of ligands for glutamate, GABA, dopamine (B1211576), or serotonin (B10506) receptors would provide neuroscientists with a powerful toolkit to probe the function of virtually any receptor system with high precision. The development of caged ifenprodil (B1662929) for NMDA receptor studies serves as a prime example of this expanding methodology. researchgate.net
Furthermore, the application of this compound itself can be expanded to new investigational cell types. While studies have successfully used it in MHb neurons in mouse brain slices, its use could be extended to: nih.gov
Other Neuronal Populations: Key brain regions where α4β2 nAChRs are critical, such as the ventral tegmental area, prefrontal cortex, and thalamus, are ripe for investigation using this compound to understand their roles in reward, cognition, and sensory processing. nih.gov
Non-neuronal Cells: There is growing interest in the role of glial cells, such as astrocytes, in modulating synaptic transmission. en-journal.orgnih.gov this compound could be used to investigate the presence and function of nAChRs on these cells, clarifying their contribution to neural signaling.
Development of Advanced Imaging and Optical Instrumentation Leveraging this compound Principles
The use of this compound is intrinsically linked to advanced microscopy, particularly two-photon laser scanning microscopy, which enables precise uncaging deep within scattering tissue like the brain. nih.govrndsystems.comtocris.com Future advancements are expected to enhance this synergy between chemical tools and optical hardware.
Key developmental areas include:
Multimodal Imaging Integration: Combining this compound uncaging with other real-time imaging techniques. While it is already used with calcium imaging to visualize Ca2+ transients following receptor activation, future studies could integrate it with genetically encoded voltage indicators. medchemexpress.comnih.gov This would allow for the simultaneous correlation of specific receptor activation with resulting changes in membrane potential at a subcellular level.
Advanced Optical Instrumentation: The effectiveness of this compound can be amplified by improvements in microscopy. The use of adaptive optics can help correct for light distortions, enabling clearer imaging and more precise uncaging deeper within the brain. Similarly, the development of faster scanning technologies would improve the temporal resolution of experiments, allowing researchers to study receptor dynamics on faster timescales.
Inspiration for New Imaging Probes: The principle of light-activated ligands could inspire the design of probes for other imaging modalities, such as Positron Emission Tomography (PET). One could envision radiolabeled compounds that remain inactive until uncaged by focused ultrasound or light in a specific brain region, offering a new class of controllable diagnostic and research agents.
Potential for this compound in Elucidating Fundamental Pathophysiological Mechanisms of Neurological Disorders
Dysfunction of the α4β2 nAChR system is implicated in a range of neurological and psychiatric conditions, including nicotine (B1678760) addiction, Alzheimer's disease, Parkinson's disease, and depression. The ability of this compound to map the functional distribution of these receptors with subcellular precision makes it a powerful tool for investigating disease mechanisms. medchemexpress.combiocat.commsdmanuals.com
Future studies could leverage this compound to:
Map Receptor Reorganization in Disease Models: By applying this compound to brain slices from animal models of neurological disorders, researchers can create high-resolution functional maps of α4β2 nAChRs. This could reveal subtle but critical changes in receptor density or function on dendrites versus axons in a diseased state compared to a healthy state. nih.gov For example, it could help determine if nAChRs are lost from specific cellular compartments in the early stages of Alzheimer's disease.
Dissect Circuit-Specific Pathophysiology: The parent compound, ABT-594, is known to affect activity in a network of brain regions. nih.gov this compound allows for a much finer analysis, enabling the investigation of how nAChR signaling contributes to network dysfunction. Researchers could ask how aberrant nAChR activity in a specific location, like the medial habenula, impacts downstream targets and contributes to symptoms like anhedonia in depression. medchemexpress.comnih.gov
Understand Synaptic and Extra-synaptic Signaling: The precise uncaging of ABT-594 can help differentiate the roles of synaptic versus extra-synaptic nAChRs in neural signaling. nih.gov Understanding how this balance is disrupted in conditions like epilepsy or nicotine addiction could provide novel therapeutic targets.
| Research Area | Potential Application of this compound | Pathophysiological Question |
| Alzheimer's Disease | Compare nAChR-mediated Ca2+ currents in neurons from wild-type vs. Alzheimer's model mice. | Does the function or location of α4β2 nAChRs on hippocampal neurons change with amyloid plaque deposition? |
| Nicotine Addiction | Map the functional nAChR distribution in the ventral tegmental area (VTA) before and after chronic nicotine exposure. | Does chronic nicotine exposure lead to a specific upregulation of nAChRs on the dendrites of dopamine neurons? |
| Depression | Probe nAChR function on neurons of the medial habenula in animal models of depression. medchemexpress.com | Is there a deficit in nAChR-mediated signaling in the habenular circuitry that contributes to depressive-like behaviors? |
| Parkinson's Disease | Investigate nAChR function on striatal neurons in a Parkinson's disease model. | How does the loss of dopamine alter the modulatory role of α4β2 nAChRs in the basal ganglia? |
Integration of this compound with Complementary Optogenetic and Chemogenetic Approaches in Systems Neuroscience
Optogenetics and chemogenetics have revolutionized neuroscience by allowing researchers to control the activity of genetically defined populations of neurons. ucl.ac.ukfrontiersin.orgnih.gov this compound, a tool of optopharmacology, offers a distinct but highly complementary capability: the control over a specific type of receptor rather than the entire cell. researchgate.net The integration of these techniques represents a major frontier for dissecting complex neural circuits. en-journal.orgnih.gov
Future experimental paradigms could include:
Dissecting Neuromodulation: A researcher could express an inhibitory optogenetic protein (e.g., halorhodopsin) in a specific interneuron population while using this compound to probe α4β2 nAChR function on the surrounding principal neurons. This would allow for precise questions about how local inhibitory tone shapes nicotinic signaling.
Pathway-Specific Analysis: One could use optogenetics to stimulate a specific long-range projection—for instance, activating glutamatergic inputs from the cortex to the striatum—while simultaneously using this compound to activate nAChRs on the postsynaptic striatal neurons. This would reveal how nicotinic modulation specifically gates cortico-striatal synaptic transmission.
Creating a Multi-Component Control System: Combining chemogenetics for tonic, long-term modulation of a brain region with the phasic, millisecond-scale receptor activation provided by this compound would enable the study of neural dynamics across multiple timescales. ucl.ac.uk
This integration allows for the separation of variables—cellular activity versus specific receptor activity—that was previously impossible, enabling a more nuanced understanding of how neuromodulators like acetylcholine (B1216132) shape circuit function and behavior.
Methodological Innovations for Enhanced Real-Time Spatiotemporal Control of Receptor Activity and Signaling
While this compound already provides outstanding spatiotemporal control, there is room for methodological innovation to further refine the technology. rndsystems.comtocris.com The goal is to create an even more versatile and powerful toolkit for controlling receptor signaling.
Future innovations may focus on:
Reversible Photoswitches: The uncaging of this compound is an irreversible process. A significant advancement would be the development of a photoswitchable version of ABT-594. Such a compound could be turned "on" with one wavelength of light and then turned "off" with another, allowing for the repeated and reversible modulation of nAChR activity at the same location. This approach has been successfully developed for other receptor systems. researchgate.net
Orthogonal Caging Groups: Researchers could synthesize a palette of caged neurotransmitter analogs, each with a caging group that is sensitive to a different, non-overlapping wavelength of light. This would permit the independent and rapid sequential activation of different receptors (e.g., nAChRs and then GABA receptors) in the same subcellular region, providing a powerful method for studying receptor cross-talk.
Improving Photochemical Properties: While this compound has a high quantum yield of 0.20, meaning it releases its cargo efficiently upon illumination, further improvements could be made. nih.govrndsystems.comtocris.com Higher quantum yields would reduce the amount of light needed for uncaging, thereby minimizing the risk of phototoxicity and allowing for more rapid or sustained stimulation protocols in living tissue.
Q & A
Q. What is the molecular mechanism of DPNB-ABT594 in selectively activating α4β2 nicotinic acetylcholine receptors (nAChRs)?
this compound functions as a nitrobenzyl-caged derivative of ABT594, enabling controlled activation of α4β2 nAChRs while minimizing off-target effects on α7 subunits. Methodologically, this selectivity is validated through subunit-specific receptor assays, such as electrophysiological recordings (e.g., patch-clamp) in heterologous expression systems (HEK293 cells). Researchers should compare dose-response curves between α4β2 and α7 nAChRs to quantify selectivity ratios .
Q. How should researchers design experiments to assess this compound’s pharmacological activity?
Experimental design should incorporate:
- Positive/Negative Controls : Use established α4β2 agonists (e.g., nicotine) and antagonists (e.g., mecamylamine).
- Concentration Gradients : Test multiple concentrations (e.g., 1 nM–10 µM) to establish EC50/IC50 values.
- Kinetic Profiling : Monitor temporal activation/inactivation using fluorescence-based calcium assays. Refer to journal guidelines for rigor, such as reporting statistical significance thresholds (e.g., p < 0.05) and defining instrument precision (e.g., ±SEM) .
Q. What methodologies are recommended for verifying this compound’s purity and stability in vitro?
Utilize high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity validation (>99%). Stability assays should include:
- Temperature Sensitivity : Incubate at 4°C, 25°C, and 37°C over 24–72 hours.
- Solvent Compatibility : Test solubility in PBS, DMSO, and saline. Report degradation products using mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different neuronal models?
Contradictions may arise from model-specific factors (e.g., endogenous receptor subtypes, auxiliary proteins). To address this:
- Systematic Comparison : Replicate experiments in primary neurons (e.g., cortical/hippocampal) versus recombinant cell lines.
- Meta-Analysis : Aggregate data from multiple studies using standardized protocols (e.g., identical buffer conditions).
- Error Analysis : Quantify variability from instrumentation (e.g., pipette calibration) and biological replicates .
Q. What advanced techniques are suitable for studying this compound’s in vivo pharmacokinetics and tissue-specific effects?
- Radiolabeling : Use tritiated or fluorescently tagged this compound for biodistribution studies in rodent models.
- Two-Photon Microscopy : Visualize real-time receptor activation in brain slices.
- Behavioral Assays : Corrogate pharmacological effects with cognitive/motor tests (e.g., Y-maze, rotarod). Ensure compliance with ethical guidelines for animal studies, including sample size justification and blinding protocols .
Q. How can researchers optimize experimental conditions for this compound in mixed nAChR subunit environments?
- Subunit-Specific Knockdowns : Use siRNA or CRISPR-Cas9 to silence α4, β2, or α7 subunits in cell models.
- Co-Immunoprecipitation (Co-IP) : Identify interacting proteins modulating this compound’s activity.
- Computational Modeling : Predict binding affinities via molecular docking (e.g., AutoDock Vina). Validate findings with orthogonal methods (e.g., surface plasmon resonance) .
Methodological and Analytical Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%).
- Power Analysis : Predefine sample sizes to ensure effect size detection (e.g., 80% power, α = 0.05) .
Q. How should researchers address potential biases in electrophysiological recordings of this compound’s effects?
- Blinding : Assign experimenters to data collection/analysis roles without knowledge of treatment groups.
- Signal Normalization : Reference responses to baseline currents (e.g., 1 µM ACh).
- Artifact Exclusion : Implement post-hoc filtering (e.g., exclude recordings with >20% series resistance drift) .
Q. What strategies enhance reproducibility when transitioning this compound studies from in vitro to in vivo models?
- Cross-Validation : Confirm in vitro findings in ≥2 in vivo models (e.g., transgenic mice, zebrafish).
- Detailed Protocols : Document anesthesia, dosing intervals, and environmental variables (e.g., circadian rhythm).
- Open Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare .
Research Design and Reporting
Q. How can researchers align this compound investigations with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Novelty : Compare this compound’s selectivity profile to uncaged ABT594 or other nAChR modulators.
- Ethical Compliance : Obtain IRB/IACUC approvals for studies involving human tissues or animals.
- Relevance : Link findings to neuropathic pain or cognitive disorders where α4β2 nAChRs are therapeutic targets .
Q. What are common pitfalls in interpreting this compound’s off-target effects, and how can they be mitigated?
- Pitfall : Attributing effects solely to α4β2 activation without testing other receptor isoforms.
- Mitigation : Use pan-nAChR antagonists (e.g., hexamethonium) in control experiments.
- Data Triangulation : Combine functional assays (e.g., calcium imaging) with transcriptomic profiling (RNA-seq) .
Data Presentation and Publishing Guidelines
Q. How should researchers present large datasets from this compound studies without overwhelming readers?
- Supplemental Material : Include raw electrophysiological traces or HPLC chromatograms in appendices.
- Processed Data Visualization : Use heatmaps for dose-response matrices or boxplots for variability comparisons.
- Adhere to Journal Standards : Follow guidelines for figure resolution (≥300 dpi) and statistical reporting .
Q. What ethical considerations apply to publishing negative or contradictory results in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
